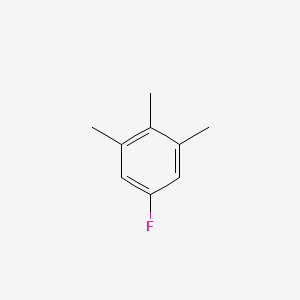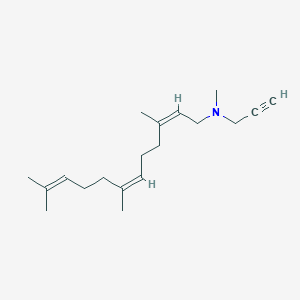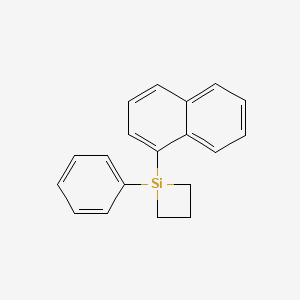
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- includes a four-membered ring containing silicon, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of silacyclobutane with naphthalenyl and phenyl groups under controlled conditions. One common method is the anionic ring-opening polymerization of methylsilacyclobutane followed by post-modification using hydrosilylation protocols .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents such as tetrahydrofuran (THF) can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications .
Comparaison Avec Des Composés Similaires
- Silacyclobutane, 1-methyl-1-(1-naphthalenyl)-
- Ethanone, 1-(1-naphthalenyl)-
Comparison: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which includes both naphthalenyl and phenyl groups attached to the silacyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and reactivity in certain chemical reactions .
Propriétés
Numéro CAS |
54600-06-5 |
|---|---|
Formule moléculaire |
C19H18Si |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-1-phenylsiletane |
InChI |
InChI=1S/C19H18Si/c1-2-10-17(11-3-1)20(14-7-15-20)19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2 |
Clé InChI |
SDKDNYFDSQEMGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


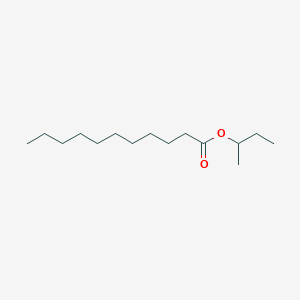
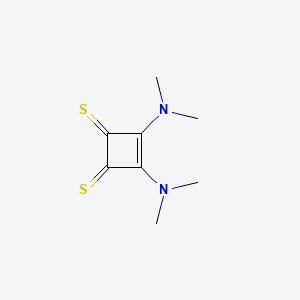
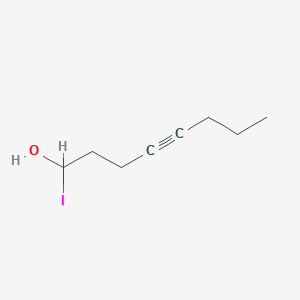
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
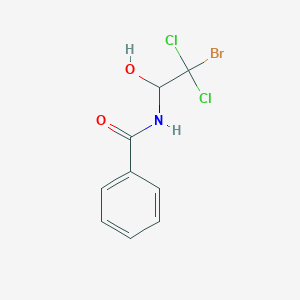
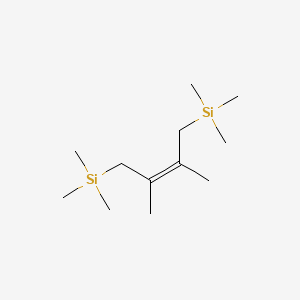
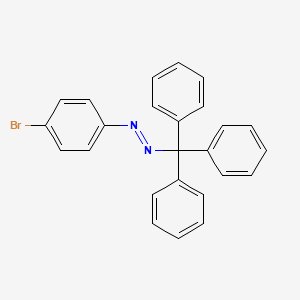
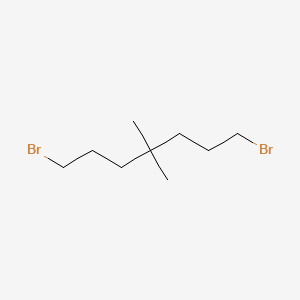
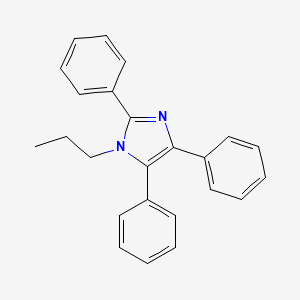
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
